1,4-Dichloro-2-methylbutane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-methylbutane can be synthesized through the chlorination of 2-methylbutane. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where 2-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the desired substitution pattern is achieved .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol are used.
Major Products Formed:
Substitution: Products such as 2-methyl-1-butanol or 2-methyl-1-butyl ethers are formed.
Elimination: Products such as 2-methyl-1-butene are formed.
Scientific Research Applications
1,4-Dichloro-2-methylbutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-methylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. The chlorine atoms in the compound act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,2-Dichloro-2-methylbutane: Similar in structure but with chlorine atoms on adjacent carbon atoms.
1,4-Dichlorobutane: Similar in structure but without the methyl group.
Uniqueness: 1,4-Dichloro-2-methylbutane is unique due to the presence of both chlorine atoms and a methyl group on the butane backbone, which influences its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,4-dichloro-2-methylbutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZUUNUORQHDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337659, DTXSID20870707 | |
Record name | 1,4-Dichloro-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_54657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-34-7 | |
Record name | 1,4-Dichloro-2-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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